N-(4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been described in numerous methods . For instance, one method involves the reaction of 5-amino-pyrazole derivatives with 2-(arylidene)malononitriles . The synthesized compounds were confirmed for their structure by means of various spectrometric techniques like IR, 1H NMR, mass, and elemental analysis .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . For example, the proton of –CH=N– function appeared at δ 8.66 ppm and the protons of the three NH appeared as single signals at δ 9.03, 10.02, and 12.78 ppm .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, the enzymatic reactions were initiated by the addition of substrates . The (M+1) + peaks in LC-Ms revealed the formation of hydrogen adduct during the ionization in the mass spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be determined by various techniques. For instance, the NMR (δ /ppm) spectrum of pyrazole derivative exhibited two signals at δ 3.73 and 3.87 ppm for the protons of two methoxy groups .Scientific Research Applications
Anti-Inflammatory Activity
Pyrimidines, including thiazolopyrimidines, have been found to exhibit anti-inflammatory effects . They can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Anticancer Activity
Thiazolopyrimidines have shown potent anticancer activity against various human cancer cell lines . They can lead to cell death by apoptosis as they inhibit the CDK enzyme .
Antimicrobial Activity
Thiazolopyrimidines have been used in various fields of therapeutic applications, including as antimicrobials .
Antiviral Activity
Thiazolopyrimidines have also been studied for their antiviral properties .
Cytotoxicity
Thiazolopyrimidines have been studied for their cytotoxic effects . For example, certain thiazolopyrimidine derivatives have shown excellent cytotoxic activity against human cancer cell lines and primary CLL cells .
Inhibitors of DNA Gyrase
Some representatives of thiazolopyrimidines are inhibitors of DNA gyrase .
SARS-CoV-2 Glycoprotein Inhibitors
Thiazolopyrimidines have been studied as potential inhibitors of SARS-CoV-2 glycoprotein .
Functional Organic Materials
Thiazolopyrimidines have been found to have many other useful properties, including as valuable functional organic materials .
Mechanism of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Safety and Hazards
Future Directions
Pyrimidine derivatives have been the focus of many research studies due to their wide range of pharmacological effects. Future research could focus on the development of more potent and efficacious anticancer drugs with pyrimidine scaffold . Additionally, the design and synthesis of novel series of methoxyphenyl thiazole carboxamide derivatives could be evaluated for their cyclooxygenase (COX) suppressant and cytotoxic properties .
properties
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9-8-22-15-16-7-12(14(20)18(9)15)13(19)17-10-3-5-11(21-2)6-4-10/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRIOFLDTUKZTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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